![molecular formula C11H22N2O2 B1434975 N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea CAS No. 1698050-40-6](/img/structure/B1434975.png)
N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea
Overview
Description
“N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” is a kind of Cariprazine Intermediate . It can be used to prepare quinolinones and their analogs for the treatment of multidrug-resistant bacterial infections . It can also be used for the preparation of the antipsychotic drug cariprazine .
Synthesis Analysis
The synthesis of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” involves a condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine . The intermediate produced undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine, and the intermediate undergoes an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce cariprazine .Molecular Structure Analysis
The molecular formula of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” is C11H22N2O2. The compound is composed of “trans-1,4-disubstituted cyclohexyl” and “N, N-dimethylurea” structural units .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” include a condensation reaction, a reducing ammonolysis reaction, and an acylation reaction .Physical And Chemical Properties Analysis
The molecular weight of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” is 214.3 g/mol. Further physical and chemical properties are not available in the search results.Scientific Research Applications
Mechanism of Action in DNA Interaction
The compound has been studied for its mechanism of action on DNA. Lown and Chauhan (1981) researched the decomposition of related compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and found that they decompose under physiological conditions to produce a range of products, including 2-hydroxyethyl N-alkylcarbamates. This study suggests that such compounds, including N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea, could play a role in DNA interaction through their decomposition products (Lown & Chauhan, 1981).
Synthesis and Biological Evaluation
Johnston, McCaleb, and Montgomery (1975) synthesized and evaluated the major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a compound closely related to this compound. They found that these metabolites were as active as the parent compound in tests against murine leukemia, indicating the potential of this compound in similar biological applications (Johnston et al., 1975).
Conformational Analysis in Polymers
Riande, Guzmán, and Saiz (1981) conducted a study on poly (trans-1,4-cyclohexylene-dimethylene-oxymethylene oxide) (PTCDM), a polymer related to this compound. Their analysis of the n.m.r. spectrum and dipole moments provides insights into the structural and conformational aspects of such compounds, which could be relevant for understanding the behavior of this compound in polymeric systems (Riande et al., 1981).
Impact on Sarcoplasmic Reticulum
Chadwick and Thomas (1983) studied the impact of N-cyclohexyl-N'-(4-dimethylamino-alpha-naphthyl)carbodiimide, which shares a structural component with this compound, on the (Ca2+ + Mg2+)-ATPase of sarcoplasmic reticulum. Their findings on the inhibition and fluorescence emission properties of this enzyme after interaction with the compound could provide insights into the potential effects of this compound in similar biochemical pathways (Chadwick & Thomas, 1983).
Safety and Hazards
Future Directions
A patent describes novel processes for the preparation of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N’,N’-dimethylurea hydrochloride, a compound related to “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea”. These processes are economical, environmentally friendly, and suitable for industrialized production . This suggests potential future directions for the synthesis of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” and related compounds.
properties
IUPAC Name |
3-[4-(2-hydroxyethyl)cyclohexyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-13(2)11(15)12-10-5-3-9(4-6-10)7-8-14/h9-10,14H,3-8H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWVGMOPTVENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



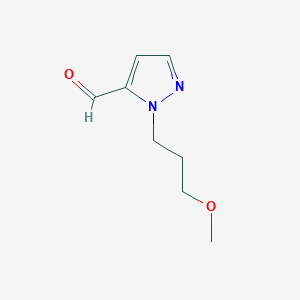
![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
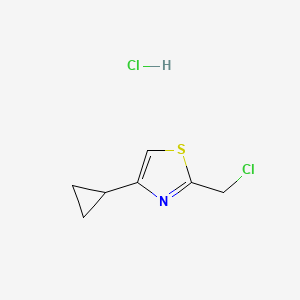
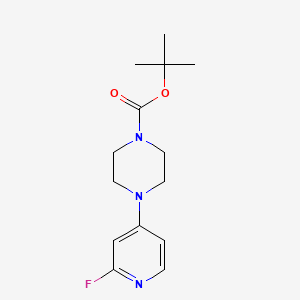
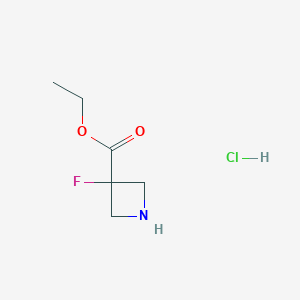
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
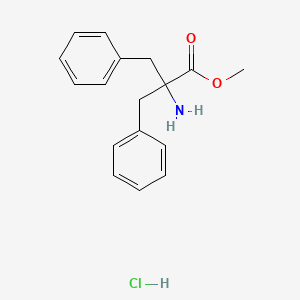
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)
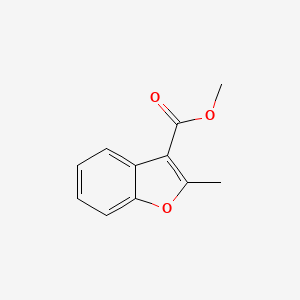

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)